molecular formula C19H23N5O2 B5903051 5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine

5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine

Cat. No. B5903051
M. Wt: 353.4 g/mol
InChI Key: BPTFADKXSWEHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine (referred to as compound X) is a small molecule that has been studied for its potential therapeutic use in various diseases. Compound X belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of compound X involves its ability to inhibit the activity of specific enzymes and receptors in the body. Compound X has been shown to inhibit the activity of certain kinases that are involved in tumor growth and inflammation. Additionally, compound X has been shown to interact with specific receptors in the brain that are involved in neurodegeneration.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include inhibition of tumor growth, reduction of inflammation, and neuroprotection. Compound X has also been shown to have antioxidant properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its high purity and stability. Additionally, compound X has been shown to have low toxicity in preclinical studies, making it a safe compound for use in lab experiments. One limitation of using compound X is its limited solubility in water, which may require the use of specialized solvents for certain experiments.

Future Directions

There are several future directions for the study of compound X. One potential direction is the development of novel formulations that increase the solubility and bioavailability of compound X. Additionally, further studies are needed to determine the optimal dosage and administration of compound X for therapeutic use. Finally, the potential use of compound X in combination with other drugs for synergistic effects should be explored.

Synthesis Methods

The synthesis of compound X involves a multi-step process that starts with the preparation of 2-amino-4,6-dichloropyrimidine. This intermediate is then reacted with isopropylamine and benzoyl piperazine to yield compound X. The synthesis of compound X has been optimized for high yield and purity.

Scientific Research Applications

Compound X has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, compound X has shown promising results in inhibiting tumor growth and reducing inflammation. Compound X has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

phenyl-[4-[2-(propan-2-ylamino)pyrimidine-5-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(2)22-19-20-12-16(13-21-19)18(26)24-10-8-23(9-11-24)17(25)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTFADKXSWEHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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